“3-(4-Chlorophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H15Cl2NO . Its structure includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .
The molecular weight of “3-(4-Chlorophenoxy)piperidine hydrochloride” is 248.15 g/mol . The InChI code for this compound is 1S/C11H14ClNO.ClH/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11;/h3-6,11,13H,1-2,7-8H2;1H .
“3-(4-Chlorophenoxy)piperidine hydrochloride” is a compound with a molecular weight of 248.15 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The rotatable bond count is 2 . The exact mass is 247.0530695 g/mol .
3-(4-Chlorophenoxy)piperidine hydrochloride is a chemical compound characterized by its molecular formula . This compound features a piperidine ring substituted with a 4-chlorophenoxy group, making it notable for its diverse applications in scientific research. It is primarily utilized as a building block in organic synthesis and has potential therapeutic uses due to its biological activity.
This compound can be classified as a piperidine derivative, which is a category of organic compounds containing a six-membered saturated ring with five carbon atoms and one nitrogen atom. The presence of the chlorophenoxy substituent enhances its chemical properties and biological interactions. It is often sourced from chemical suppliers specializing in research-grade compounds.
The synthesis of 3-(4-Chlorophenoxy)piperidine hydrochloride typically involves the reaction between 4-chlorophenol and piperidine. The process can be outlined as follows:
This method ensures high yields and purity under controlled conditions, making it suitable for both laboratory and industrial applications .
The molecular structure of 3-(4-Chlorophenoxy)piperidine hydrochloride consists of:
The structural formula can be represented as follows:
3-(4-Chlorophenoxy)piperidine hydrochloride can undergo several types of chemical reactions:
The mechanism of action for 3-(4-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific biological targets, such as receptors or enzymes. Upon binding to these targets, it modulates their activity, which may lead to various physiological effects. The detailed pathways are still under investigation but suggest potential applications in pharmacology .
3-(4-Chlorophenoxy)piperidine hydrochloride has several scientific uses:
The synthesis of enantiomerically pure 3-(4-chlorophenoxy)piperidine hydrochloride presents significant challenges due to the stereogenic center at the C3 position of the piperidine ring. Modern approaches employ alkylation-reduction-cyclization cascades starting from acyclic precursors to construct the chiral piperidine scaffold with high fidelity. One advanced strategy involves the enantioselective δ C–H cyanation of linear amines using chiral copper catalysts under photoredox conditions. This radical-mediated transformation enables the installation of a nitrile group at the δ-position with excellent enantioselectivity (typically >90% ee), setting the stage for piperidine ring formation through subsequent reduction and cyclization steps [7]. The δ-cyano intermediate undergoes selective reduction to the corresponding amine using borane complexes or catalytic hydrogenation, followed by acid-mediated cyclization to afford the piperidine ring with preserved enantiomeric purity. This cascade approach demonstrates remarkable efficiency by constructing both the chiral center and heterocyclic ring in a minimal number of steps, significantly reducing epimerization risks compared to traditional resolution methods. The methodology has enabled the asymmetric synthesis of pharmaceutical intermediates including derivatives of niraparib, showcasing its applicability to structurally complex targets [7] [9].
The Mitsunobu reaction serves as a cornerstone methodology for constructing the pivotal C-O bond between the piperidine core and the 4-chlorophenyl moiety in 3-(4-chlorophenoxy)piperidine hydrochloride. This reaction employs 3-hydroxypiperidine derivatives and 4-chlorophenol under the influence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), facilitating ether formation through an Sₙ2 mechanism with clean inversion of configuration at the alcoholic carbon. The stereochemical outcome is particularly valuable when employing enantiomerically enriched 3-hydroxypiperidines, as it allows predictable control over the absolute stereochemistry of the final product [9].
Table 1: Optimization of Mitsunobu Conditions for 3-(4-Chlorophenoxy)piperidine Synthesis
Azodicarboxylate Variant | Phosphine Reagent | Solvent | Temperature (°C) | Yield (%) | Inversion Efficiency |
---|---|---|---|---|---|
Diethyl azodicarboxylate (DEAD) | Triphenylphosphine | THF | 0 → 25 | 78 | Complete |
Diisopropyl azodicarboxylate (DIAD) | Triphenylphosphine | DCM | 25 | 82 | Complete |
Dibenzyl azodicarboxylate (DBAD) | Triphenylphosphine | Toluene | 25 | 75 | Complete |
Di-p-chlorobenzyl azodicarboxylate | Polymer-bound Ph₃P | THF | 25 | 85 | Complete |
2-Arylazocarboxamides | Tris(3-hydroxyphenyl)phosphine | MeCN | 40 | 88 | Complete |
Recent innovations have focused on reagent modifications to address practical limitations. Azodicarboxylate alternatives such as di-p-chlorobenzyl azodicarboxylate and 2-arylazocarboxamides enhance reaction efficiency while facilitating byproduct removal. Similarly, polymer-supported phosphines and fluorous-tagged reagents significantly streamline purification processes. For sterically demanding substrates like N-protected 3-hydroxypiperidines, sonication techniques have proven effective in improving reaction kinetics and yields (up to 88% under optimized conditions). Post-etherification, hydrochloric acid-mediated deprotection provides 3-(4-chlorophenoxy)piperidine hydrochloride with high chemical purity, demonstrating the robustness of this approach for preparing key pharmaceutical intermediates [9].
Catalytic hydrogenation represents a pivotal strategy for constructing the saturated piperidine core from pyridine precursors. This approach is particularly valuable for synthesizing substituted piperidines like 3-(4-chlorophenoxy)piperidine hydrochloride, where functional group tolerance and stereoselectivity are paramount concerns. Modern hydrogenation methodologies employ heterogeneous catalysts to effect the reduction of pyridine derivatives under controlled conditions, providing access to piperidine frameworks with high efficiency.
Table 2: Hydrogenation Catalysts for Piperidine Ring Synthesis
Catalyst System | Substrate Class | Pressure (bar H₂) | Temperature (°C) | Solvent | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|---|
Co/Ti nanoparticles | 3-(4-Chlorophenoxy)pyridine | 50 | 100 | H₂O | 92 | N/A (achiral) |
Ru/C with chiral ligands | 3-Aryloxypyridines | 80 | 70 | MeOH | 85 | Up to 95% ee |
Pd/C | Fluorinated pyridines | 30 | 60 | EtOAc | 89 | All-cis selectivity |
Rh(I)-Phosphine complexes | Multi-substituted pyridines | 5 | 25 | THF | 78 | Diastereoselective (dr >20:1) |
Nickel silicide | 3-Alkoxypyridines | 50 | 120 | i-PrOH | 95 | N/A (achiral) |
Notable advances include Beller's cobalt/titanium nanoparticle catalyst, which achieves quantitative pyridine hydrogenation in aqueous media without acidic additives, offering an environmentally benign alternative to traditional methods. For stereochemical control, ruthenium-based catalysts with chiral ligands enable asymmetric hydrogenation of prochiral 3-aryloxypyridines, affording enantioenriched piperidines with ee values up to 95%. Palladium-catalyzed hydrogenation has demonstrated exceptional utility for synthesizing fluorinated piperidine analogs, achieving all-cis selectivity under mild conditions (30 bar H₂, 60°C). The nickel silicide catalyst system developed by Beller et al. represents a breakthrough in base-metal catalysis, providing excellent yields (95%) of piperidine products while maintaining compatibility with the chlorophenoxy substituent. These catalytic approaches offer significant advantages over stoichiometric reductions, including improved atom economy, reduced waste generation, and enhanced control over stereochemical outcomes [3] [5].
The stereoselective synthesis of 3-(4-chlorophenoxy)piperidine hydrochloride presents unique challenges due to the presence of a stereocenter at the C3 position directly attached to the ether linkage. Two primary strategies have emerged to address these stereochemical complexities: stereospecific transformations from chiral precursors and catalytic asymmetric synthesis. The Mitsunobu reaction exemplifies the former approach, enabling complete stereoinversion when starting from enantiomerically enriched (R)-3-hydroxypiperidine to produce the (S)-3-(4-chlorophenoxy)piperidine derivative. This stereochemical fidelity is crucial for pharmaceutical applications where the biological activity is enantiomer-dependent [9].
Catalytic asymmetric methods have advanced significantly, particularly through the development of iridium-catalyzed hydrogenation of 2-substituted pyridinium salts. Using iridium(I) complexes bearing chiral P,N-ligands, this approach achieves ee values exceeding 90% through an outer-sphere dissociative mechanism that enables stereoselective enamine protonation. Dynamic kinetic resolution processes further enhance stereochemical control, particularly in the synthesis of cis-3,5-disubstituted piperidine derivatives relevant to complex pharmaceutical targets. For substrates bearing multiple stereocenters, rhodium-catalyzed hydrogenation with chiral phosphine ligands achieves exceptional diastereoselectivity (dr >20:1), providing access to conformationally restricted piperidine architectures. These methodologies collectively address the stereochemical challenges inherent in synthesizing enantioenriched 3-(4-chlorophenoxy)piperidine hydrochloride, ensuring precise three-dimensional control essential for its application as a pharmaceutical building block [3] [5] [7].
The synthesis of 3-(4-chlorophenoxy)piperidine hydrochloride has undergone significant innovation through the implementation of green chemistry principles, focusing on solvent reduction, catalyst recovery, and energy efficiency. Solvent-free Mitsunobu reactions represent a notable advancement, eliminating the need for traditional THF or DCM solvents while maintaining high yields (>80%) and reducing hazardous waste generation. This approach utilizes polymer-supported reagents that can be efficiently removed by filtration, significantly simplifying purification processes and minimizing organic solvent consumption during workup [4] [9].
Catalytic hydrogenation in aqueous media has emerged as an environmentally favorable alternative to organic solvents. The cobalt/titanium nanoparticle catalyst system facilitates pyridine-to-piperidine reduction in water with excellent efficiency (92% yield) and catalyst recyclability (>5 cycles with minimal activity loss). Continuous flow hydrogenation technology further enhances process sustainability by enabling efficient gas-liquid mixing, precise temperature control, and improved mass transfer characteristics, leading to reduced reaction times and higher space-time yields compared to batch processes. Energy consumption is minimized through microwave-assisted cyclization techniques that reduce reaction times from hours to minutes while maintaining product integrity. These innovations collectively address critical green chemistry metrics: atom economy (through catalytic rather than stoichiometric reductions), solvent reduction, and energy efficiency, positioning 3-(4-chlorophenoxy)piperidine hydrochloride synthesis for sustainable industrial implementation [3] [4] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0